REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:8][NH2:9])=[CH:6][CH:7]=1.[C:10](Cl)(=O)[CH:11]([CH3:13])[CH3:12].O.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10]([CH:11]([CH3:13])[CH3:12])=[N:9][N:8]=2)[N:3]=1 |f:3.4.5|
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Name
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|
Quantity
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200 g
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Type
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reactant
|
Smiles
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ClC=1N=NC(=CC1)NN
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Name
|
|
Quantity
|
175 mL
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Type
|
reactant
|
Smiles
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C(C(C)C)(=O)Cl
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Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
2 L
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
275 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension was cooled to about 5° C. in an ice bath
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Type
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EXTRACTION
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Details
|
The resulting solution was extracted with DCM (3×1 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |